Cas no 1374652-50-2 (3-Chloro-8-nitroisoquinoline)
3-Chloro-8-nitroisoquinoline Chemical and Physical Properties
Names and Identifiers
-
- 3-Chloro-8-nitroisoquinoline
- DTXSID70856637
- CS-0007704
- 3-chloro-8-nitro-Isoquinoline
- 1374652-50-2
- Isoquinoline, 3-chloro-8-nitro-
-
- Inchi: 1S/C9H5ClN2O2/c10-9-4-6-2-1-3-8(12(13)14)7(6)5-11-9/h1-5H
- InChI Key: HEYRFRNKIBCAAR-UHFFFAOYSA-N
- SMILES: ClC1=CC2C=CC=C(C=2C=N1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 208.0039551g/mol
- Monoisotopic Mass: 208.0039551g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 58.7Ų
3-Chloro-8-nitroisoquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189005216-1g |
3-Chloro-8-nitroisoquinoline |
1374652-50-2 | 95% | 1g |
$2,229.76 | 2022-04-02 | |
| Alichem | A189005216-5g |
3-Chloro-8-nitroisoquinoline |
1374652-50-2 | 95% | 5g |
$5,252.80 | 2022-04-02 | |
| Chemenu | CM144396-1g |
3-chloro-8-nitroisoquinoline |
1374652-50-2 | 95% | 1g |
$482 | 2021-08-05 | |
| Chemenu | CM144396-1g |
3-chloro-8-nitroisoquinoline |
1374652-50-2 | 95% | 1g |
$*** | 2023-03-30 |
3-Chloro-8-nitroisoquinoline Related Literature
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on 3-Chloro-8-nitroisoquinoline
3-Chloro-8-nitroisoquinoline (CAS No. 1374652-50-2)
3-Chloro-8-nitroisoquinoline is a heterocyclic aromatic compound with a unique structure that combines a chloro group at position 3 and a nitro group at position 8 of the isoquinoline framework. This compound, identified by the CAS registry number 1374652-50-2, has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science due to its versatile properties and potential applications.
The isoquinoline skeleton is a well-known framework in organic chemistry, characterized by its bicyclic structure consisting of a benzene ring fused with a pyridine ring. The substitution of chlorine and nitro groups at specific positions introduces unique electronic and steric effects, which can significantly influence the compound's reactivity, stability, and biological activity. Recent studies have highlighted the importance of 3-chloro-8-nitroisoquinoline in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.
One of the most notable aspects of 3-chloro-8-nitroisoquinoline is its ability to act as a precursor in the synthesis of more complex heterocyclic compounds. Researchers have employed this compound in various coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, to construct biologically active molecules. The nitro group at position 8 serves as an excellent directing group for further functionalization, enabling the creation of diverse derivatives with tailored properties.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure of 3-chloro-8-nitroisoquinoline. Density functional theory (DFT) calculations have revealed that the nitro group significantly withdraws electron density from the aromatic system, enhancing the compound's electrophilic character. This makes it an attractive candidate for electrophilic aromatic substitution reactions, which are crucial in organic synthesis.
In terms of biological activity, 3-chloro-8-nitroisoquinoline has shown promising results in preliminary assays targeting inflammatory pathways. The compound exhibits moderate inhibitory activity against cyclooxygenase (COX) enzymes, which are key players in inflammation and pain regulation. Furthermore, studies have indicated that this compound may also possess antioxidant properties, making it a potential candidate for neuroprotective agents.
The synthesis of 3-chloro-8-nitroisoquinoline typically involves multi-step processes that require precise control over reaction conditions. A common approach involves the nitration of isoquinoline derivatives followed by selective chlorination at position 3. Recent optimizations in these synthetic routes have improved yields and reduced reaction times, making this compound more accessible for research purposes.
From a materials science perspective, 3-chloro-8-nitroisoquinoline has been explored as a building block for constructing advanced materials such as coordination polymers and metal-organic frameworks (MOFs). Its ability to coordinate with metal ions makes it a valuable component in designing porous materials with applications in gas storage and catalysis.
In conclusion, 3-chloro-8-nitroisoquinoline (CAS No. 1374652-50-2) is a versatile compound with significant potential across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methods and computational modeling, positions it as an important tool in drug discovery, organic synthesis, and materials science. Continued research into this compound is expected to uncover even more applications and deepen our understanding of its properties.
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